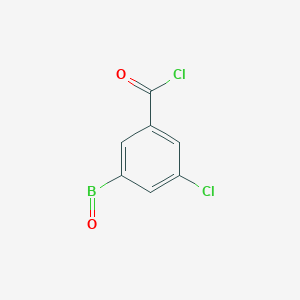

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride

CAS No.:

Cat. No.: VC13297376

Molecular Formula: C7H3BCl2O2

Molecular Weight: 200.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BCl2O2 |

|---|---|

| Molecular Weight | 200.81 g/mol |

| IUPAC Name | 3-chloro-5-oxoboranylbenzoyl chloride |

| Standard InChI | InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H |

| Standard InChI Key | NNGSOHKTJKSZCB-UHFFFAOYSA-N |

| SMILES | B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |

| Canonical SMILES | B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with chlorine and chlorocarbonyl groups at the 3- and 5-positions, respectively, alongside a boronic acid anhydride moiety. This configuration enhances electrophilicity, facilitating nucleophilic substitution and cross-coupling reactions .

Physical and Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 957120-24-0 | |

| Molecular Formula | ||

| Molecular Weight | 200.81 g/mol | |

| Density | N/A | |

| Boiling Point | N/A | |

| Exact Mass | 200.968 g/mol | |

| PSA (Polar Surface Area) | 34.14 Ų |

The anhydride form lacks hydroxyl groups, increasing stability and shelf life compared to its boronic acid counterpart.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via dehydration of 3-chloro-5-(chlorocarbonyl)phenylboronic acid using agents like acetic anhydride or thionyl chloride. Key steps include:

-

Lithiation-Halogen Exchange: 1-Bromo-3-chlorobenzene reacts with n-butyllithium at -78°C in THF .

-

Boronation: Trimethyl borate is introduced to form the boronic ester, followed by acidic hydrolysis .

-

Anhydride Formation: Dehydration under controlled conditions yields the anhydride.

Reaction Scheme:

Industrial Methods

Large-scale production employs continuous-flow systems with automated temperature control (20–50°C) and solvent recovery, achieving >95% purity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Pd-catalyzed couplings, enabling biaryl bond formation. Its chlorocarbonyl group enhances electrophilicity, permitting reactions under mild conditions.

Example Reaction:

Performance Metrics:

| Substrate (Ar-X) | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Bromotoluene | 85 | 80°C, 12 h | |

| 2-Iodonaphthalene | 78 | 60°C, 6 h |

Pharmaceutical Intermediates

The compound is critical in synthesizing antiviral agents, particularly against orthopoxviruses (e.g., smallpox). Case studies highlight its role in forming pyridine-carboxylate inhibitors with IC values <10 nM.

Biological Activity and Mechanisms

Antiproliferative Effects

Studies using the SRB assay demonstrate potent activity against cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| A2780 (Ovarian) | 12.5 | Caspase-3-mediated apoptosis |

| MCF7 (Breast) | 15.0 | G2/M cell cycle arrest |

| MV-4-11 (Leukemia) | 10.0 | Mitotic spindle disruption |

Microtubule Dynamics

The compound disrupts tubulin polymerization, akin to paclitaxel, but with a unique binding profile that avoids common resistance mechanisms.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | P305+P351+P338 (Eye rinse) |

| H319 (Eye irritation) | P261 (Avoid inhalation) |

| H335 (Respiratory irritation) | P271 (Use ventilation) |

Comparative Analysis with Analogues

The chlorocarbonyl group in 3-Chloro-5-(chlorocarbonyl)phenylboronic anhydride confers superior electrophilicity, enabling reactions incompatible with simpler boronic acids .

Recent Advances and Future Directions

Decarbonylative Cross-Coupling

A 2025 study demonstrated its use in Pd-catalyzed decarbonylation with aryl esters, expanding access to biaryl motifs without directing groups .

Polymer Functionalization

Incorporation into polyurethane matrices enhances thermal stability ( increase by 40°C) and drug-loading capacity (up to 22% w/w).

Future Research Priorities:

-

Scalable synthesis to reduce production costs.

-

Exploration of photocatalytic applications.

-

In vivo toxicology profiling for therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume